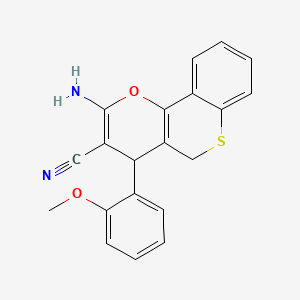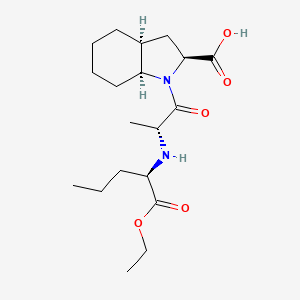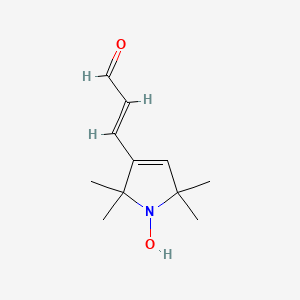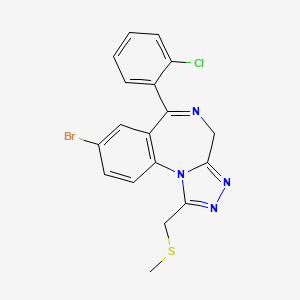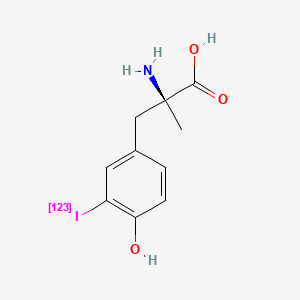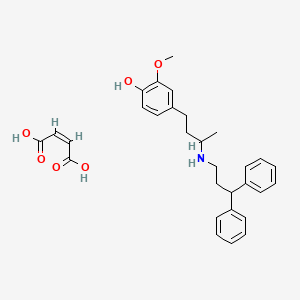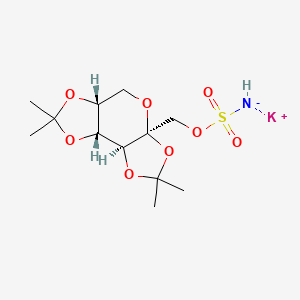
Topiramate potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topiramate potassium is a compound derived from topiramate, an anticonvulsant drug primarily used to manage epilepsy and prevent migraines . This compound retains the therapeutic properties of topiramate while potentially offering improved solubility and bioavailability due to the presence of potassium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Topiramate potassium can be synthesized through various methods. One common approach involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in the presence of an organic or inorganic base to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride . This intermediate is then reacted with ammonia to produce topiramate . The final step involves the addition of potassium ions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Topiramate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride, ammonia, and various bases . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its various derivatives and degradation products, which are analyzed for their stability and efficacy .
Aplicaciones Científicas De Investigación
Topiramate potassium has a wide range of scientific research applications:
Mecanismo De Acción
Topiramate potassium exerts its effects through multiple pathways:
Blocking Sodium and Calcium Channels: It inhibits voltage-gated sodium and calcium channels, stabilizing neuronal membranes and preventing seizures.
Inhibiting Glutamate Receptors: It inhibits glutamate receptors, reducing excitatory neurotransmission.
Enhancing GABA Receptors: It enhances gamma-aminobutyric acid (GABA) receptors, increasing inhibitory neurotransmission.
Inhibiting Carbonic Anhydrase: It inhibits carbonic anhydrase, affecting ion balance and reducing neuronal excitability.
Comparación Con Compuestos Similares
Topiramate potassium is compared with other anticonvulsant drugs such as:
Phenytoin: Unlike phenytoin, which primarily targets sodium channels, this compound has multiple mechanisms of action.
Valproate: Valproate also has multiple mechanisms but differs in its primary targets and side effect profile.
Lamotrigine: Lamotrigine primarily inhibits sodium channels and has a different side effect profile compared to this compound.
This compound is unique due to its broad spectrum of action and its potential for improved solubility and bioavailability .
Propiedades
Número CAS |
488127-51-1 |
|---|---|
Fórmula molecular |
C12H20KNO8S |
Peso molecular |
377.45 g/mol |
Nombre IUPAC |
potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
Clave InChI |
VEKVPJSPZRTTGR-WGAVTJJLSA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
SMILES canónico |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


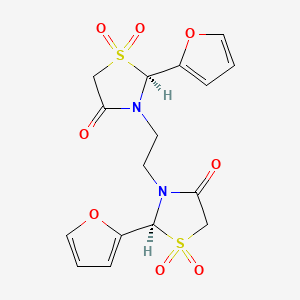
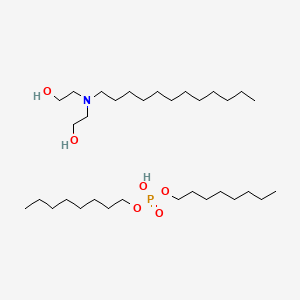
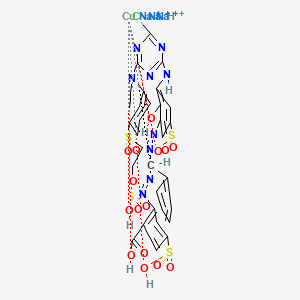
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)

